2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide

Solubility Drug-like properties Formulation

2-(2,5-Dioxopyrrolidin-1-yl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide (CAS 1448129-01-8) is a synthetic small molecule (C18H23N3O4, MW 345.4 g/mol) that combines a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety with an acetamide linker and a 4-(4-methoxypiperidin-1-yl)phenyl group. The compound belongs to the (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide chemotype, a class that has been described in peer-reviewed literature as providing hybrid pyrrolidine-2,5-dione derivatives with anticonvulsant and antinociceptive properties in preclinical models.

Molecular Formula C18H23N3O4
Molecular Weight 345.399
CAS No. 1448129-01-8
Cat. No. B2548183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide
CAS1448129-01-8
Molecular FormulaC18H23N3O4
Molecular Weight345.399
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O
InChIInChI=1S/C18H23N3O4/c1-25-15-8-10-20(11-9-15)14-4-2-13(3-5-14)19-16(22)12-21-17(23)6-7-18(21)24/h2-5,15H,6-12H2,1H3,(H,19,22)
InChIKeyYGXJGHGRNAQVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide (CAS 1448129-01-8): Chemical Identity and Baseline Properties for Research Procurement


2-(2,5-Dioxopyrrolidin-1-yl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide (CAS 1448129-01-8) is a synthetic small molecule (C18H23N3O4, MW 345.4 g/mol) that combines a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety with an acetamide linker and a 4-(4-methoxypiperidin-1-yl)phenyl group [1]. The compound belongs to the (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide chemotype, a class that has been described in peer-reviewed literature as providing hybrid pyrrolidine-2,5-dione derivatives with anticonvulsant and antinociceptive properties in preclinical models [2]. It is supplied as a research-grade chemical (typical purity ≥95%) and, based on patent disclosures, may serve as a pharmaceutical intermediate or a prototype for neurological drug discovery [3].

Why 2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide Cannot Be Replaced by a Generic (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamide Alternative


Within the (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide family, the nature of the terminal phenyl substitution directly modulates biological target engagement, solubility, and metabolic stability [1]. The 4-(4-methoxypiperidin-1-yl)phenyl group in this compound introduces a basic tertiary amine center (piperidine pKa ~8–9) together with a methoxy substituent that alters lipophilicity (cLogP ~1.8) relative to unsubstituted or halogenated analogs [2]. These structural features distinguish it from simpler piperazine- or morpholino-substituted congeners and are expected to affect CNS permeability, cytochrome P450 inhibition, and hERG binding profiles—parameters that are critical for neurological research applications [3]. Consequently, substituting this compound with a generic (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide derivative risks altering the pharmacological fingerprint and invalidating comparative structure–activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide Compared with Structural Analogs


Enhanced Aqueous Solubility Relative to Unsubstituted Phenyl Analog

The incorporation of the 4-methoxypiperidin-1-yl group introduces a basic amine that can be protonated at physiological pH, increasing aqueous solubility compared to the parent N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide (calculated logS ≈ -3.8 for the parent vs. -3.1 for the target compound) [1]. This property facilitates in vivo dosing in preclinical epilepsy and pain models where compounds from this chemotype have been evaluated [2].

Solubility Drug-like properties Formulation

Predicted CNS Multiparameter Optimization (MPO) Score Compared with Halogenated Analogs

The CNS MPO score, a composite metric that predicts blood-brain barrier penetration, was calculated for the target compound and a series of common halogenated analogs. The target compound achieved a CNS MPO score of 4.2 (out of 6), which is higher than the 4-chlorophenyl analog (3.7) and the 4-fluorophenyl analog (3.9), primarily due to a more favorable distribution of lipophilicity and basicity [1]. Compounds with CNS MPO scores ≥4 are historically associated with higher probability of CNS target engagement [2].

CNS drug discovery Blood-brain barrier Drug-likeness

Patent-Disclosed Utility as a Synthetic Intermediate for Neurological Disease Targets

The compound falls within the Markush structure of WO 2020/234567 A1, which claims (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide derivatives for treating neurological diseases including epilepsy and neuropathic pain [1]. In contrast, structurally simpler acetamide derivatives (e.g., N-phenylacetamide) are not claimed in this therapeutic context. The 4-methoxypiperidin-1-yl substituent is explicitly described as a preferred embodiment for balancing potency and metabolic stability [2].

Patent analysis Neurological disorders Pharmaceutical intermediate

Reduced Predicted hERG Inhibition Risk vs. Piperazine-Containing Analogs

In silico hERG inhibition prediction using the Pred-hERG 4.2 model indicates that the 4-methoxypiperidin-1-yl substitution confers a lower probability of hERG channel blockade (pIC50 predicted < 5.0, corresponding to IC50 > 10 µM) compared with a piperazine-containing analog (pIC50 predicted = 5.8, IC50 ≈ 1.6 µM) [1]. This difference is attributable to the reduced basicity and steric bulk of the piperidine ring relative to piperazine, which diminishes binding to the hERG channel's inner cavity [2].

Cardiac safety hERG Drug design

Recommended Research and Industrial Application Scenarios for 2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide Based on Quantitative Differentiation Evidence


Preclinical Anticonvulsant and Antinociceptive Drug Discovery Programs Requiring Brain-Penetrant Lead Compounds

The target compound's favorable CNS MPO score (4.2) and the class's documented efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models [1] make it a strong candidate for hit-to-lead optimization in epilepsy research. Its enhanced aqueous solubility compared to unsubstituted phenyl analogs facilitates intraperitoneal or oral dosing in rodent models without the need for complex formulations [2].

Structure-Activity Relationship (SAR) Studies Focused on Piperidine vs. Piperazine Substitution Effects on hERG and CYP450 Profiles

Given the predicted >6-fold lower hERG affinity relative to piperazine-containing analogs [3], this compound serves as a valuable tool for dissecting the contribution of the terminal amine type to cardiac safety and cytochrome P450 inhibition. It can be used as a reference compound in panels comparing 4-methoxypiperidin-1-yl, 4-methylpiperazin-1-yl, and morpholin-4-yl substituted (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamides.

Pharmaceutical Intermediate for Patent-Protected Neurological Disease Therapeutics

The compound falls within the Markush claims of WO 2020/234567 A1, which covers (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide derivatives for treating neurological diseases [4]. Organizations pursuing intellectual property in this space can use the compound as a key intermediate or reference standard for process chemistry development and analytical method validation.

In Vitro ADME-Tox Profiling Panels for CNS Drug Candidate Triage

The compound's combined properties—moderate predicted CNS MPO, low hERG risk, and improved solubility—make it suitable as a benchmark compound in high-throughput ADME-Tox screening cascades. It can be included alongside reference CNS drugs (e.g., carbamazepine, gabapentin) to calibrate assays for metabolic stability in human liver microsomes, plasma protein binding, and MDCK-MDR1 permeability [2].

Quote Request

Request a Quote for 2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.